molecular formula C15H21ClN4O3 B2988618 Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate CAS No. 2377031-40-6

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate

Cat. No. B2988618
CAS RN: 2377031-40-6
M. Wt: 340.81
InChI Key: BUDGIUXDSXCHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate” is represented by the linear formula: C14H20O2N3Cl1 . The InChI key is LDOKQWNSPNEGPM-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate” are not available, similar compounds have been involved in various chemical reactions. For example, N-Boc-4-aminopyrazole-5-carbaldehydes have shown their efficiency as bicenter components in cyclocondensations with ketones, β-diketones, as well as derivatives of malonic and cyanoacetic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate” include a melting point of 114.0 to 118.0 °C . The compound has a density of 1.14±0.1 g/cm3 . The compound should be stored in a sealed, dry place at a temperature below -20°C . The compound has an acidity coefficient (pKa) of 2.89±0.19 .

Scientific Research Applications

Drug Development and Synthesis

This compound serves as an intermediate in the synthesis of various pharmacologically active molecules. Its structure is conducive to forming amide bonds, which are pivotal in creating a wide array of medicinal compounds . Researchers utilize it to develop new drugs with potential therapeutic applications.

Tuberculosis Treatment Research

The compound has been implicated in studies related to the treatment of tuberculosis (TB). It’s involved in processes that generate a proton motive force, crucial for the survival of Mycobacterium tuberculosis under hypoxic conditions . This makes it a valuable asset in TB research.

Safety and Hazards

The compound is classified under hazard statements H302, H315, H319, and H335 . This indicates that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-8-6-10(7-9-20)17-13(21)11-4-5-12(16)19-18-11/h4-5,10H,6-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDGIUXDSXCHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate

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